

# A Comparative Guide to the Off-Target Effects of Common Endocytosis Inhibitors

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## Compound of Interest

Compound Name: *Pitstop 2*

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The study of endocytosis, a fundamental cellular process, heavily relies on the use of small molecule inhibitors. While these molecules are invaluable tools for dissecting the intricate machinery of cellular uptake, their utility can be compromised by off-target effects, leading to misinterpretation of experimental results. This guide provides a comparative analysis of the off-target effects of three widely used endocytosis inhibitors: Dynasore, **Pitstop 2**, and Chlorpromazine. By presenting quantitative data, detailed experimental protocols, and visual aids, this guide aims to equip researchers with the knowledge to design more precise experiments and critically evaluate their findings.

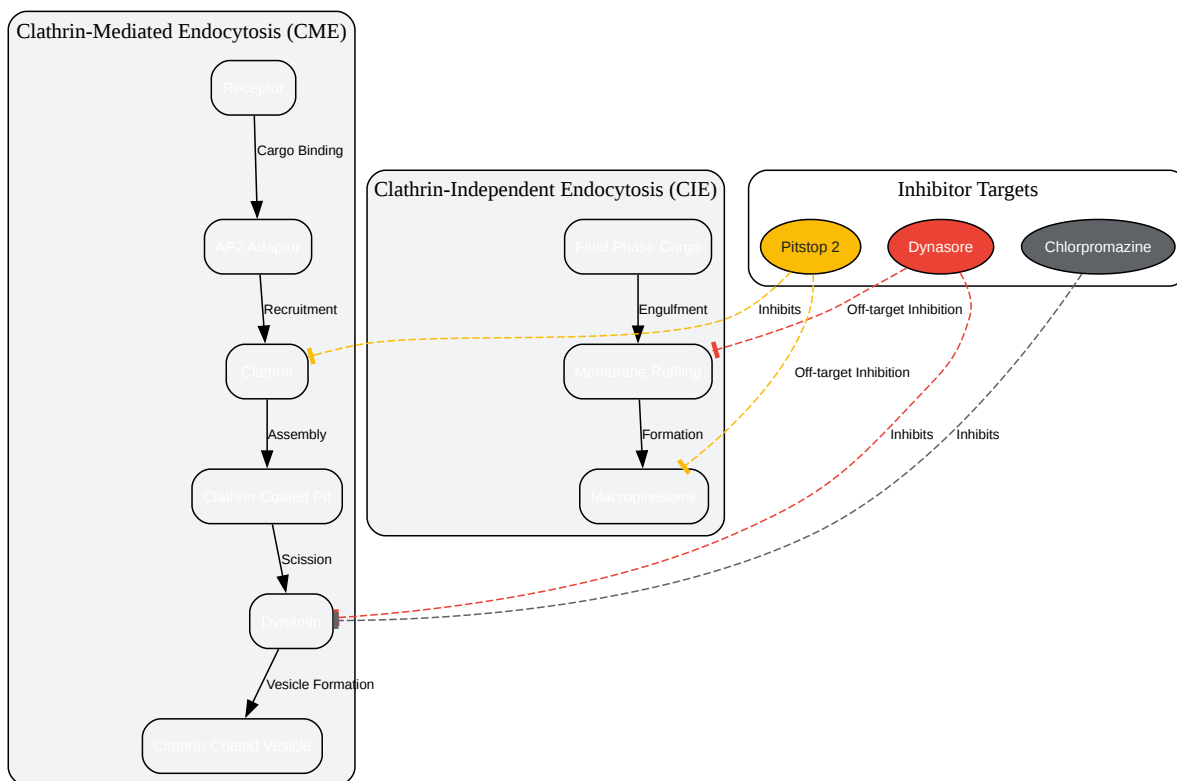
## Comparative Analysis of Off-Target Effects

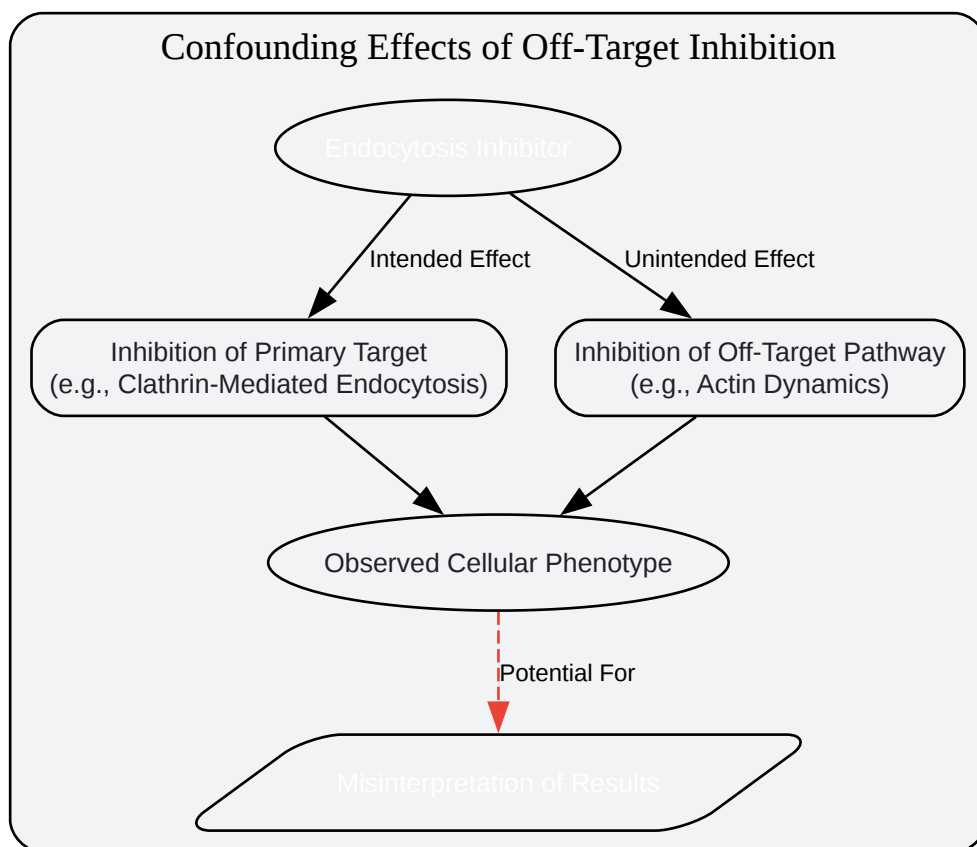
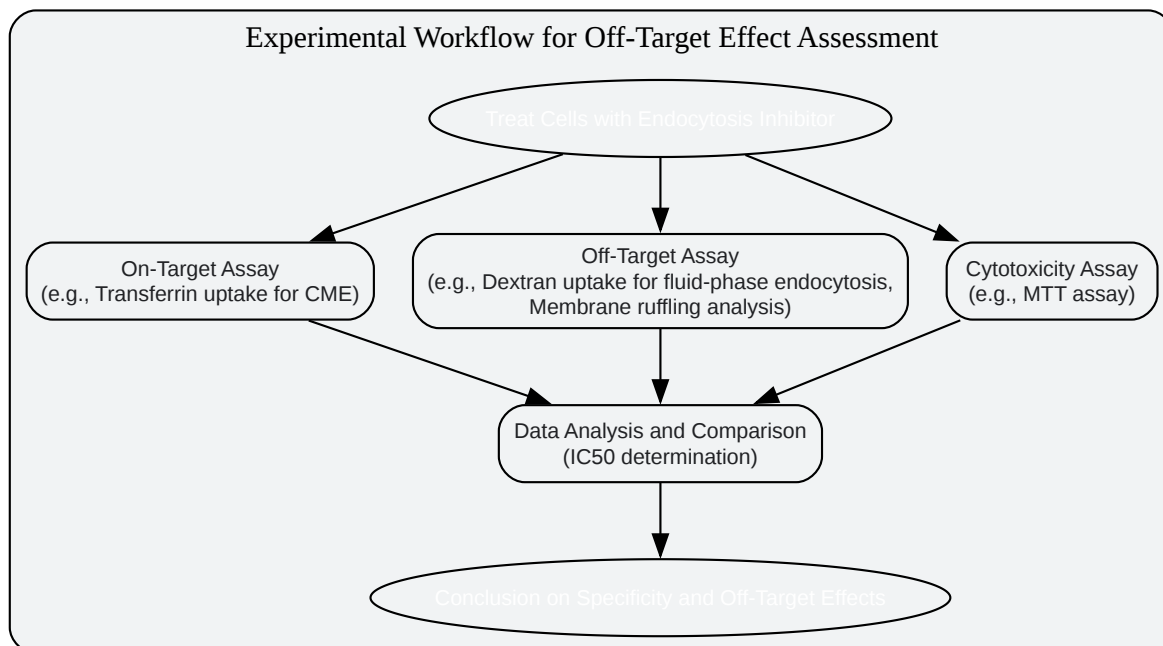
The following table summarizes the on-target and known off-target effects of Dynasore, **Pitstop 2**, and Chlorpromazine, including their half-maximal inhibitory concentrations (IC50) where available. It is crucial to note that IC50 values can vary depending on the cell type and experimental conditions.

Inhibitor	Primary Target & On-Target IC50	Key Off-Target Effects	Off-Target IC50 / Effective Concentration
Dynasore	Dynamin GTPase activity (~15 $\mu$ M)[1][2]	Inhibition of fluid-phase endocytosis[3], Inhibition of membrane ruffling[3], Effects on cellular cholesterol and lipid rafts[4][5], Actin cytoskeleton disruption[5]	Fluid-phase endocytosis inhibition observed at 80 $\mu$ M[3]. Membrane ruffling inhibition observed at 80 $\mu$ M[3].
Pitstop 2	Clathrin terminal domain (~12 $\mu$ M for inhibition of amphiphsin association)[6][7]	Inhibition of clathrin-independent endocytosis (CIE)[7][8][9]	Inhibition of CIE observed at concentrations as low as 5-30 $\mu$ M, with some studies suggesting higher sensitivity for CIE than clathrin-mediated endocytosis[7].
Chlorpromazine	Dynamin GTPase activity (IC50 in the 2-12 $\mu$ M range for various phenothiazine-derived antipsychotics)[10][11]	Cytotoxicity[12], Disruption of cell membrane integrity[12], F-actin depolymerization[4]	Cytotoxicity is cell-type dependent and observed at various concentrations[12]. F-actin depolymerization observed at 100 $\mu$ M[4].

## Visualizing Endocytosis and Experimental Workflows

To better understand the cellular processes and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.





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